

Application Note: Quantification of CKD-519 in Human Plasma using LC-MS/MS

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Abstract

This application note provides a detailed protocol for the quantification of **CKD-519**, a potent cholesteryl ester transfer protein (CETP) inhibitor, in human plasma. The method utilizes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay, suitable for pharmacokinetic and pharmacodynamic studies in a drug development setting. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters for the accurate determination of **CKD-519** concentrations.

Introduction

CKD-519 is a novel CETP inhibitor developed for the treatment of dyslipidemia.[1] By inhibiting CETP, **CKD-519** raises high-density lipoprotein cholesterol (HDL-C) and reduces low-density lipoprotein cholesterol (LDL-C), a mechanism with potential for mitigating cardiovascular disease risk.[2][3] Accurate quantification of **CKD-519** in biological matrices is crucial for evaluating its pharmacokinetic profile and establishing a dose-response relationship. This document describes a validated LC-MS/MS method for the determination of **CKD-519** in human plasma.

ExperimentalMaterials and Reagents



- CKD-519 reference standard
- Internal Standard (IS): A stable isotope-labeled CKD-519 or a structural analog.
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (LC-MS grade)
- Human plasma (sourced from authorized vendor)

Equipment

- High-Performance Liquid Chromatography (HPLC) system (e.g., Shiseido Nonospace SI-2 or equivalent)[1]
- Tandem Mass Spectrometer (e.g., AB SCIEX 4000 QTRAP or equivalent)[1]
- Analytical balance
- Microcentrifuge
- Calibrated pipettes

Protocols

Standard and Quality Control (QC) Sample Preparation

- Stock Solutions: Prepare a 1 mg/mL stock solution of CKD-519 and the IS in a suitable organic solvent (e.g., acetonitrile or DMSO).
- Working Solutions: Serially dilute the stock solutions with 50:50 acetonitrile/water to prepare working solutions for calibration standards and QC samples.
- Calibration Standards: Spike blank human plasma with the CKD-519 working solutions to achieve final concentrations ranging from 1.0 ng/mL to 2000 ng/mL.[1][2]



 Quality Control Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.

Sample Preparation

- Thaw plasma samples at room temperature.
- To a 100 μL aliquot of plasma sample, calibration standard, or QC, add 10 μL of the IS working solution.[1][2]
- Add 300 μL of acetonitrile to precipitate proteins.[1][2]
- Vortex the mixture for 1 minute.
- Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins. [1]
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

- HPLC Conditions:
 - o Column: A suitable reversed-phase C18 column.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Flow Rate: A typical flow rate for analytical LC-MS.
 - Gradient: Optimize a gradient to ensure separation of CKD-519 and the IS from matrix components.
 - Injection Volume: 3 μL.[1][2]
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.



- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Determine the precursor to product ion transitions for both CKD-519
 and the IS by infusing the standard solutions into the mass spectrometer.
- Instrument Parameters: Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy).

Method Validation Summary

The described analytical method was validated according to regulatory guidelines. The validation parameters are summarized in the table below.



Parameter	Specification	Result
Linearity		
Calibration Range	1.0 - 2000 ng/mL	Meets Requirement[1][2]
Correlation Coefficient (r²)	≥ 0.99	Meets Requirement
Accuracy & Precision		
Intra-day Accuracy	Within ±15% (±20% at LLOQ)	Within 93.7% - 113.0%[1][4]
Inter-day Accuracy	Within ±15% (±20% at LLOQ)	Within 93.7% - 113.0%[1][4]
Intra-day Precision (%CV)	≤ 15% (≤ 20% at LLOQ)	< 2.7%[1][4]
Inter-day Precision (%CV)	≤ 15% (≤ 20% at LLOQ)	< 2.7%[1][4]
Sensitivity		
Lower Limit of Quantification (LLOQ)	-	1.0 ng/mL[1][2]
Selectivity	No significant interference at the retention times of CKD-519 and IS.	Meets Requirement
Matrix Effect	Consistent response in different sources of plasma.	To be determined
Recovery	Consistent and reproducible extraction efficiency.	To be determined
Stability		
Freeze-Thaw Stability	Stable after multiple freeze- thaw cycles.	To be determined
Short-Term Stability	Stable at room temperature for a defined period.	To be determined
Long-Term Stability	Stable when stored at -70°C.	To be determined



Methodological & Application

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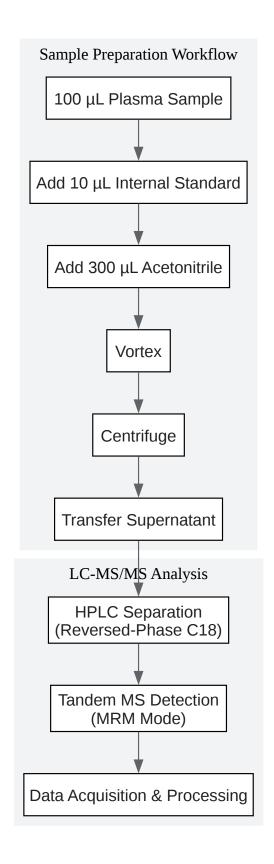
Stock Solution Stability

Stable under defined storage conditions.

To be determined

Visualizations

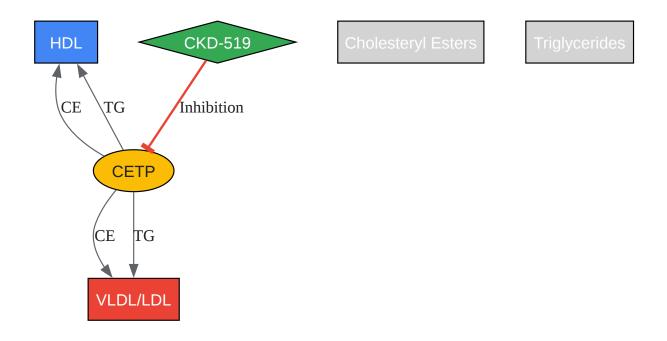




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Figure 1: Experimental workflow for the quantification of CKD-519 in plasma.





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Figure 2: Signaling pathway of CETP inhibition by CKD-519.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of **CKD-519** in human plasma. This application note serves as a comprehensive guide for researchers and scientists involved in the clinical development of this novel CETP inhibitor. The detailed protocol and validation summary demonstrate the method's suitability for supporting pharmacokinetic and pharmacodynamic assessments.

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